2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
Description
2-{[4-(Butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a synthetic small molecule featuring a quinazoline core substituted with a butylamino group at position 4 and a sulfanyl (-S-) linker at position 2. Quinazoline derivatives are well-documented for their pharmacological relevance, particularly as kinase inhibitors and radiosensitizers .
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-3-4-10-20-17-14-8-5-6-9-15(14)21-18(22-17)25-13-16(23)19-11-7-12-24-2/h5-6,8-9H,3-4,7,10-13H2,1-2H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKKDLOOHWCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and amines. The butylamino group is introduced via nucleophilic substitution, and the sulfanyl group is added through a thiolation reaction. The final step involves the acylation of the intermediate with 3-methoxypropylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The butylamino group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The butylamino group may enhance the compound’s binding affinity, while the sulfanyl group can participate in redox reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Acetamide Derivatives
describes the synthesis of N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide derivatives (5–18). These compounds share the quinazoline backbone and a sulfanyl-acetamide linker but differ in substituents. For example:
- Compound 5 : Substituted with a 4-methylbenzyl group.
- Compound 10 : Features a 3-chlorophenyl group.
Sanazole (AK-2123)
Sanazole, a clinical-stage radiosensitizer, shares the N-(3-methoxypropyl)acetamide moiety with the target compound but incorporates a 3-nitro-1,2,4-triazole group instead of quinazoline . This structural divergence highlights:
- Electron-Withdrawing Effects : The nitro group in sanazole enhances hypoxic cell sensitization, whereas the quinazoline core in the target compound may favor kinase inhibition.
- Pharmacokinetics : The 3-methoxypropyl chain in both compounds likely improves metabolic stability.
Sulfonyl vs. Sulfanyl Derivatives
and describe acetamides with sulfonyl (-SO₂-) groups, such as N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfonyl)acetamide. Key differences include:
- Predicted Properties : The sulfonyl analog in has a higher predicted pKa (10.67 vs. ~8–9 for sulfanyl derivatives) and density (1.329 g/cm³), suggesting differences in solubility and crystallinity .
Quinoline-Piperidine Hybrids
lists compounds like N-(4-(4-(benzyloxy)phenylamino)-3-cyano-7-(pyridin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Compared to the target compound:
- Core Heterocycle: Quinoline vs. quinazoline. Quinazoline’s additional nitrogen may enhance hydrogen bonding with biological targets.
- Substituent Effects: The piperidine group in these analogs could modulate receptor binding affinity, whereas the butylamino group in the target compound may prioritize hydrophobic interactions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution of chloroacetamide derivatives with thiol-containing intermediates .
- Structure-Activity Relationship (SAR): The 3-methoxypropyl group enhances solubility, as seen in sanazole’s clinical success . The butylamino group may increase tissue penetration compared to bulkier substituents in derivatives .
Biological Activity
The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a quinazoline core substituted with a butylamino group and a methoxypropyl acetamide moiety. The presence of the sulfanyl group is significant for its biological interactions.
Research indicates that quinazoline derivatives often interact with various biological targets, including receptors and enzymes. The specific mechanisms for This compound may involve:
- Receptor Binding : Similar compounds have demonstrated affinity for vasopressin receptors, suggesting this compound may exhibit similar properties.
- Enzyme Inhibition : Studies on related quinazoline compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
In Vitro Studies
In vitro studies have explored the compound's effects on various cell lines. Notably:
- Anticancer Activity : Compounds with similar structural features have shown cytotoxic effects against cancer cell lines, indicating potential for further investigation in oncology.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit COX-2 activity, contributing to anti-inflammatory effects.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. Key findings include:
- Bioavailability : The pharmacokinetic profile suggests reasonable absorption and distribution characteristics, which are essential for therapeutic applications.
- Efficacy in Disease Models : In models of inflammation and pain, the compound has demonstrated significant reductions in symptoms, supporting its potential use as an analgesic.
Case Studies
-
Case Study on Anticancer Activity :
A study involving a series of quinazoline derivatives showed that modifications at the 4-position significantly impacted cytotoxicity against breast cancer cells. The tested compound exhibited IC50 values in the low micromolar range, indicating potent activity. -
Case Study on Anti-inflammatory Properties :
Research into related compounds revealed that they effectively reduced edema in animal models of inflammation. The mechanism was attributed to COX-2 inhibition and modulation of pro-inflammatory cytokines.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.41 g/mol |
| Solubility | Soluble in DMSO; poorly soluble in water |
| IC50 (Cancer Cell Lines) | Low micromolar range |
| Biological Activity | Observed Effect |
|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines |
| Anti-inflammatory | Reduced edema in animal models |
| COX-2 Inhibition | Significant inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
